molecular formula C13H24BLiN2O3 B14066960 Lithium triisopropoxy(pyrazin-2-yl)borate

Lithium triisopropoxy(pyrazin-2-yl)borate

Cat. No.: B14066960
M. Wt: 274.1 g/mol
InChI Key: AAARKZIXKDZNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of lithium triisopropoxy(pyrazin-2-yl)borate typically involves the reaction of pyrazine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Lithium triisopropoxy(pyrazin-2-yl)borate undergoes various types of chemical reactions, including:

Scientific Research Applications

Lithium triisopropoxy(pyrazin-2-yl)borate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which lithium triisopropoxy(pyrazin-2-yl)borate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Lithium triisopropoxy(pyrazin-2-yl)borate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H24BLiN2O3

Molecular Weight

274.1 g/mol

IUPAC Name

lithium;tri(propan-2-yloxy)-pyrazin-2-ylboranuide

InChI

InChI=1S/C13H24BN2O3.Li/c1-10(2)17-14(18-11(3)4,19-12(5)6)13-9-15-7-8-16-13;/h7-12H,1-6H3;/q-1;+1

InChI Key

AAARKZIXKDZNCT-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=NC=CN=C1)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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